molecular formula C23H29F3N2OS B12575041 10-(4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}phenoxy)decane-1-thiol CAS No. 301841-85-0

10-(4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}phenoxy)decane-1-thiol

Cat. No.: B12575041
CAS No.: 301841-85-0
M. Wt: 438.6 g/mol
InChI Key: VRUWNMDGDQCTDH-UHFFFAOYSA-N
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Description

10-(4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}phenoxy)decane-1-thiol is a complex organic compound characterized by the presence of a trifluoromethyl group, an azobenzene moiety, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}phenoxy)decane-1-thiol typically involves multiple steps. One common method includes the following steps:

    Formation of the Azobenzene Intermediate: The azobenzene intermediate can be synthesized by diazotization of 4-amino-4’-(trifluoromethyl)azobenzene followed by coupling with phenol.

    Etherification: The azobenzene intermediate is then etherified with 1,10-dibromodecane in the presence of a base such as cesium carbonate in a solvent like dimethylformamide (DMF).

    Thiol Introduction: Finally, the thiol group is introduced by reacting the etherified product with thiourea followed by hydrolysis.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

10-(4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}phenoxy)decane-1-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The azobenzene moiety can be reduced to form hydrazobenzene derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Disulfides.

    Reduction: Hydrazobenzene derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

10-(4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}phenoxy)decane-1-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its thiol group.

    Industry: Utilized in the development of advanced materials, such as photoresponsive polymers.

Mechanism of Action

The mechanism of action of 10-(4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}phenoxy)decane-1-thiol involves its interaction with various molecular targets:

    Thiol Group: The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function.

    Azobenzene Moiety: The azobenzene moiety can undergo photoisomerization, which can be used to control the activity of the compound in a light-dependent manner.

Comparison with Similar Compounds

Similar Compounds

    4-{(E)-[3-(Trifluoromethyl)phenyl]diazenyl}phenol: Similar structure but lacks the decane-1-thiol chain.

    4-(Trifluoromethyl)phenyl Azobenzene: Similar azobenzene moiety but different substituents.

Properties

CAS No.

301841-85-0

Molecular Formula

C23H29F3N2OS

Molecular Weight

438.6 g/mol

IUPAC Name

10-[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenoxy]decane-1-thiol

InChI

InChI=1S/C23H29F3N2OS/c24-23(25,26)19-9-11-20(12-10-19)27-28-21-13-15-22(16-14-21)29-17-7-5-3-1-2-4-6-8-18-30/h9-16,30H,1-8,17-18H2

InChI Key

VRUWNMDGDQCTDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N=NC2=CC=C(C=C2)OCCCCCCCCCCS

Origin of Product

United States

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